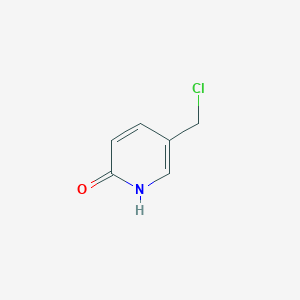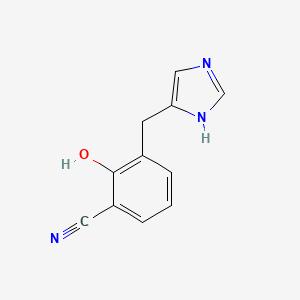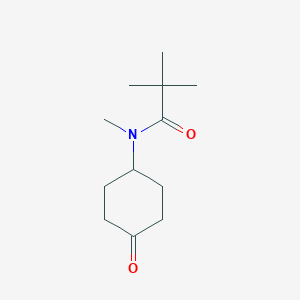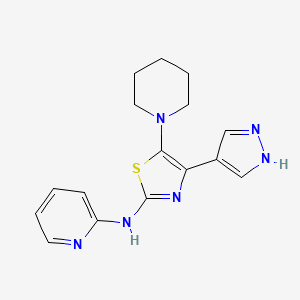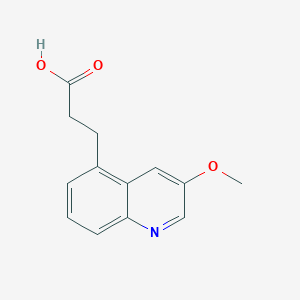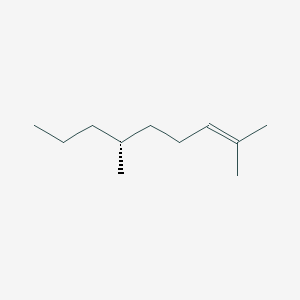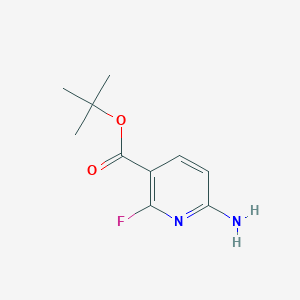
2-(2-(4-Methylpiperazin-1-yl)pyridin-4-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of piperazine, which is a common moiety in many pharmaceuticals and other organic compounds . Piperazine derivatives often exhibit a wide range of biological activities.
Molecular Structure Analysis
The molecular structure of this compound would likely include a piperazine ring, which is a six-membered ring with two nitrogen atoms at opposite positions in the ring .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. For example, the presence of the piperazine ring could influence its solubility, boiling point, and other properties .Mechanism of Action
Safety and Hazards
Future Directions
Properties
| 1256825-57-6 | |
Molecular Formula |
C12H17N3O2 |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
2-[2-(4-methylpiperazin-1-yl)pyridin-4-yl]acetic acid |
InChI |
InChI=1S/C12H17N3O2/c1-14-4-6-15(7-5-14)11-8-10(2-3-13-11)9-12(16)17/h2-3,8H,4-7,9H2,1H3,(H,16,17) |
InChI Key |
KGUPTJLDJWHUEO-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=NC=CC(=C2)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Indole, 5-[[6-[(phenylmethoxy)methyl]-4-pyrimidinyl]oxy]-](/img/structure/B8537772.png)
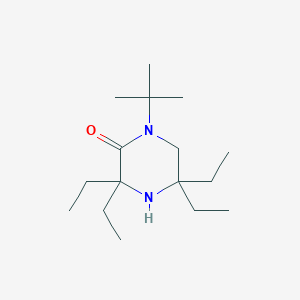
![N-{4-[(Methoxymethyl)sulfanyl]-2-nitrophenyl}acetamide](/img/structure/B8537793.png)
![tert-butyl (RS)-2-[benzyl(methyl)amino]-2-oxo-1-phenylethylcarbamate](/img/structure/B8537804.png)
![Dimethyl 7-oxo-6,7,8,9-tetrahydro-5h-benzo[7]annulene-6,8-dicarboxylate](/img/structure/B8537806.png)
